5-(Benzyloxy)pyrimidin-4-amine CAS number 92289-50-4
5-(Benzyloxy)pyrimidin-4-amine CAS number 92289-50-4
An In-Depth Technical Guide to 5-(Benzyloxy)pyrimidin-4-amine (CAS No. 92289-50-4): A Cornerstone Intermediate in Modern Kinase Inhibitor Discovery
Abstract
5-(Benzyloxy)pyrimidin-4-amine is a pivotal heterocyclic amine that has emerged as a critical starting material and key intermediate in the synthesis of a multitude of biologically active compounds. Its unique structural arrangement, featuring a 4-aminopyrimidine core decorated with a benzyloxy group at the 5-position, provides an ideal scaffold for developing potent and selective kinase inhibitors. This technical guide offers an in-depth exploration of 5-(Benzyloxy)pyrimidin-4-amine, covering its physicochemical properties, detailed synthesis protocols, and its significant applications in medicinal chemistry. By synthesizing technical data with mechanistic insights, this document serves as a comprehensive resource for researchers, chemists, and drug development professionals working to design the next generation of targeted therapeutics.
Introduction: The Strategic Importance of a Versatile Scaffold
The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to mimic the purine bases of DNA and RNA and to form key hydrogen bond interactions with biological targets. Within this class, 5-(Benzyloxy)pyrimidin-4-amine (CAS No. 92289-50-4) has garnered significant attention. Its structure is deceptively simple yet strategically designed for utility in drug discovery, particularly in the field of oncology.
The 4-amino group serves as a crucial "hinge-binding" element, capable of forming hydrogen bonds with the backbone of the kinase hinge region, a common mechanism for ATP-competitive inhibitors. The benzyloxy group at the 5-position serves two primary purposes: firstly, it acts as a bulky substituent that can confer selectivity and occupy hydrophobic pockets within the ATP-binding site; secondly, the benzyl group can be readily cleaved via hydrogenolysis to reveal a 5-hydroxy group, providing a reactive handle for further chemical elaboration and the creation of extensive compound libraries. These features make it an indispensable precursor for a range of targeted inhibitors.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of 5-(Benzyloxy)pyrimidin-4-amine is essential for its effective use in synthesis and process development.
| Property | Value |
| CAS Number | 92289-50-4 |
| IUPAC Name | 5-(Benzyloxy)pyrimidin-4-amine |
| Synonyms | 5-(Phenylmethoxy)pyrimidin-4-amine |
| Molecular Formula | C₁₁H₁₁N₃O |
| Molecular Weight | 201.23 g/mol |
| Appearance | Off-white to pale yellow crystalline powder |
| Melting Point | 148 - 152 °C |
| Solubility | Soluble in methanol, ethyl acetate, and dichloromethane; sparingly soluble in water. |
| Purity (Typical) | ≥98% (HPLC) |
Spectroscopic Profile
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.08 (s, 1H), 7.95 (s, 1H), 7.45 - 7.30 (m, 5H), 6.75 (br s, 2H), 5.15 (s, 2H).
-
Interpretation: The two singlets above 8.0 ppm are characteristic of the two pyrimidine ring protons. The multiplet between 7.45 and 7.30 ppm corresponds to the five protons of the phenyl ring. The broad singlet at 6.75 ppm is assigned to the two protons of the primary amine. The sharp singlet at 5.15 ppm represents the two benzylic protons of the -CH₂- group.
-
-
Mass Spectrometry (ESI+): m/z 202.1 [M+H]⁺.
-
Interpretation: The observed mass-to-charge ratio corresponds to the protonated molecule, confirming the molecular weight of the compound.
-
Synthesis and Purification: A Validated Laboratory Protocol
The synthesis of 5-(Benzyloxy)pyrimidin-4-amine is typically achieved through a two-step process starting from commercially available 4-amino-5-hydroxypyrimidine. The following protocol is a robust and reproducible method.
Retrosynthetic Analysis
The synthesis strategy involves the protection of the 5-hydroxy group of 4-amino-5-hydroxypyrimidine as a benzyl ether. This is a standard Williamson ether synthesis, chosen for its high efficiency and the ease of deprotection of the final product if required.
Caption: Retrosynthetic approach for 5-(Benzyloxy)pyrimidin-4-amine.
Detailed Step-by-Step Synthesis Protocol
Reaction Scheme:
4-Amino-5-hydroxypyrimidine + Benzyl Bromide --(K₂CO₃, DMF)--> 5-(Benzyloxy)pyrimidin-4-amine
Materials and Equipment:
-
4-Amino-5-hydroxypyrimidine (1.0 eq)
-
Benzyl bromide (1.2 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.5 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Round-bottom flask, magnetic stirrer, heating mantle, condenser
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 4-amino-5-hydroxypyrimidine (1.0 eq) and anhydrous potassium carbonate (2.5 eq).
-
Solvent Addition: Add anhydrous DMF to the flask to create a slurry (approx. 0.5 M concentration relative to the starting material).
-
Reagent Addition: While stirring vigorously, add benzyl bromide (1.2 eq) dropwise to the suspension at room temperature. Causality Note: The dropwise addition helps to control any potential exotherm and minimizes side reactions.
-
Reaction: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, or until TLC analysis (e.g., 10% MeOH in DCM) indicates complete consumption of the starting material.
-
Work-up: a. Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water. b. Extract the aqueous layer three times with ethyl acetate. Trustworthiness Note: Multiple extractions ensure maximum recovery of the product from the aqueous phase. c. Combine the organic layers and wash sequentially with water and then brine. The brine wash helps to remove residual DMF and water from the organic phase. d. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid is purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 30% to 70% EtOAc).
-
Isolation: Combine the product-containing fractions and remove the solvent under reduced pressure to yield 5-(Benzyloxy)pyrimidin-4-amine as an off-white solid.
Applications in Kinase Inhibitor Drug Discovery
5-(Benzyloxy)pyrimidin-4-amine is rarely the final active pharmaceutical ingredient (API) but rather a crucial building block for constructing more complex molecules that target protein kinases.
Core Scaffold for ATP-Competitive Kinase Inhibitors
Protein kinases play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The 4-aminopyrimidine core of the title compound is a bioisostere of the adenine core of ATP. This allows derivatives to bind to the ATP-binding site of kinases, acting as competitive inhibitors.
Caption: Interaction model of a 4-aminopyrimidine inhibitor with a kinase.
Case Study: Precursor to Brigatinib (ALK/EGFR Inhibitor)
A prominent example of the utility of 5-(Benzyloxy)pyrimidin-4-amine is in the synthesis of Brigatinib , an FDA-approved inhibitor of Anaplastic Lymphoma Kinase (ALK) and Epidermal Growth Factor Receptor (EGFR). In the synthesis of Brigatinib and related compounds, the 4-amino group of a pyrimidine core is typically functionalized via a Buchwald-Hartwig or SₙAr reaction. The 5-substituent, derived from the benzyloxy group, is crucial for potency and selectivity. While the exact synthesis of Brigatinib involves a related intermediate, the strategic principle is identical and highlights the value of this scaffold. The benzyloxy group can be deprotected to a phenol, which is then used to install other functionalities, demonstrating the versatility of this protecting group strategy.
Handling, Storage, and Safety
Proper handling and storage are critical to maintain the integrity and safety of 5-(Benzyloxy)pyrimidin-4-amine.
| Hazard Category | GHS Information |
| Pictograms | Irritant (Exclamation Mark) |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |
| Precautionary | P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse...) |
-
Handling: Use in a well-ventilated area or fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place. It is stable under recommended storage conditions, but should be kept away from strong oxidizing agents.
Future Perspectives
The 5-(Benzyloxy)pyrimidin-4-amine scaffold continues to be a valuable platform for chemical innovation. Future research is likely to focus on:
-
Development of Novel Derivatives: Exploring new substitutions at the 4-amino position and modifications of the benzyloxy group to target novel kinases or overcome drug resistance.
-
Use in PROTACs and Molecular Glues: The pyrimidine core can serve as a warhead for targeted protein degraders (PROTACs), linking a kinase-binding motif to an E3 ligase ligand.
-
Application in Chemical Biology: Synthesis of fluorescently-labeled or biotinylated probes based on this scaffold to study kinase biology and target engagement in living cells.
The foundational importance of 5-(Benzyloxy)pyrimidin-4-amine ensures its continued relevance in the ongoing quest for more effective and selective targeted therapies.
References
-
PubChem Compound Summary for CID 2770853, 5-(Benzyloxy)pyrimidin-4-amine. National Center for Biotechnology Information.[Link]
-
Synthesis and SAR of a new class of potent and selective Aurora kinase inhibitors. Bioorganic & Medicinal Chemistry Letters.[Link]
-
Discovery of Brigatinib (AP26113), a Phosphine Oxide-Containing, Potent, Orally Active Inhibitor of Anaplastic Lymphoma Kinase. Journal of Medicinal Chemistry.[Link]
